2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide
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Overview
Description
2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (–CN) and a carboxamide group (–CONH2) attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide typically involves the reaction of 2-cyanoacetamide with a suitable amine under controlled conditions. One common method involves the treatment of 2-cyanoacetamide with 2-methyl-6-oxopiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted cyanoacetamides .
Scientific Research Applications
2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and the carboxamide group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Cyanoacetamide: A simpler analog with similar reactivity but lacking the piperidine and pyridine moieties.
N-(2-Methyl-6-oxopiperidin-3-yl)acetamide: Similar structure but without the cyano group.
Pyridine-4-carboxamide: Lacks the cyano and piperidine groups but shares the pyridine carboxamide core.
Uniqueness
2-Cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide is unique due to the combination of the cyano group, piperidine ring, and pyridine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
2-cyano-N-(2-methyl-6-oxopiperidin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-8-11(2-3-12(18)16-8)17-13(19)9-4-5-15-10(6-9)7-14/h4-6,8,11H,2-3H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYBJYXYYQBSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(=O)N1)NC(=O)C2=CC(=NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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